molecular formula C8H6BrNS B1649711 2-[(2-Bromophenyl)sulfanyl]acetonitrile CAS No. 103575-36-6

2-[(2-Bromophenyl)sulfanyl]acetonitrile

Cat. No.: B1649711
CAS No.: 103575-36-6
M. Wt: 228.11
InChI Key: ZLVOQOJLQVVJCG-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)sulfanyl]acetonitrile is a useful research compound. Its molecular formula is C8H6BrNS and its molecular weight is 228.11. The purity is usually 95%.
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Properties

CAS No.

103575-36-6

Molecular Formula

C8H6BrNS

Molecular Weight

228.11

IUPAC Name

2-(2-bromophenyl)sulfanylacetonitrile

InChI

InChI=1S/C8H6BrNS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2

InChI Key

ZLVOQOJLQVVJCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)SCC#N)Br

Canonical SMILES

C1=CC=C(C(=C1)SCC#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromobenzenethiol (6.3 mL, 53 mmol), K2CO3 (13.8 g, 100 mmol) and 2-chloroacetonitrile (3.2 mL, 50 mmol) in DMF (50 mL) was stirred at 25° C. for 6 h, poured into water (700 mL), and extracted with petroleum ether (300 mL) followed by DCM (2×200 mL). The combined DCM extracts were concentrated to dryness, and re-dissolved in petroleum ether/ethyl acetate (10:1, 600 mL). The organic solution was washed with water (250 mL) and brine (250 mL), dried over Na2SO4, filtered and concentrated to dryness to give the title compound (11 g, 85%). 1H NMR (300 MHz, CDCl3) δ 7.67 (dd, J=7.8, 1.5, 1H), 7.60 (dd, J=7.8, 1.5, 1H), 7.41 (m, 1H), 7.25 (m, 1H), 3.68 (s, 2H).
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Yield
85%

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